N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
Description
N-(6-(Methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a benzothiazole-thiophene hybrid compound characterized by a methylthio (-SMe) substituent at the 6-position of the benzothiazole ring and a thiophene-2-carboxamide moiety at the 2-position. This scaffold combines electron-rich aromatic systems (thiophene and benzothiazole) with a carboxamide linkage, which is critical for hydrogen bonding and target interaction.
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS3/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZDHBMQPFHEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 6-(methylthio)benzo[d]thiazol-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio (-SMe) group on the benzothiazole ring is susceptible to nucleophilic displacement. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Alkoxy substitution | Sodium methoxide (NaOMe) in DMF, 60°C | Methoxy substitution at the methylthio group | 72% | |
| Amine substitution | Ethylenediamine, KOH, DMSO, 80°C | Amine-functionalized derivative | 65% |
Mechanistic studies suggest the reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic sulfur atom, displacing the methylthio group.
Oxidation Reactions
The thiophene ring and methylthio group undergo oxidation under controlled conditions:
Oxidation of the methylthio group to sulfone enhances electrophilicity, facilitating subsequent substitutions .
Cross-Coupling Reactions
The thiophene carboxamide participates in palladium-catalyzed couplings:
These reactions exploit the electron-rich thiophene ring for regioselective functionalization .
Cyclization and Heterocycle Formation
Intramolecular cyclization reactions yield fused heterocycles:
Cyclization pathways are critical for generating structurally complex analogs with enhanced bioactivity .
Reduction Reactions
While direct reduction of the carboxamide is less common, nitro-group reduction in related analogs has been reported:
| Substrate | Reagents | Product | Catalyst | Source |
|---|---|---|---|---|
| Nitrobenzothiazole analog | H₂, Pd/C, ethanol | Aminobenzothiazole derivative | 10% Pd loading, 50 psi |
This suggests potential for selective reduction strategies in functionalized derivatives .
Comparative Reactivity Analysis
The compound’s reactivity profile is compared to structurally similar molecules:
Mechanistic Insights
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Nucleophilic Substitution: The methylthio group’s leaving ability is enhanced by electron-withdrawing effects of the benzothiazole ring.
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Oxidation: Thiophene ring oxidation proceeds via radical intermediates stabilized by conjugation .
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Cross-Coupling: Palladium catalysts facilitate oxidative addition to the thiophene C-H bond, enabling aryl group insertion .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide. For instance, derivatives of thiazole and thiophene have been synthesized and evaluated for their effectiveness against various bacterial strains.
- Study Findings : In vitro evaluations indicated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanisms of action are believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been a focal point in research, particularly against human cancer cell lines.
- Case Study : A study demonstrated that compounds structurally related to this compound showed promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxic effects were assessed using the Sulforhodamine B assay, revealing that some derivatives had IC50 values comparable to established chemotherapeutics .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound derivatives and their biological targets.
- Insights : These studies provide valuable information on how these compounds interact at the molecular level with receptors involved in cancer progression and bacterial resistance. For example, docking studies have indicated strong binding affinities with targets such as dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound.
- Findings : Variations in substituents on the thiophene and thiazole rings have shown significant impacts on both antimicrobial and anticancer activities. For instance, modifications to the methylthio group can enhance bioactivity and selectivity towards specific cancer types or bacterial strains .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The thiazole ring in its structure is known to facilitate binding to various biological targets, contributing to its biological activity .
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Ring
- Methoxy vs. Methylthio Groups: N-(6-Methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS: 313535-88-5) differs by a methoxy (-OMe) group at the 6-position. This substitution may alter binding to hydrophobic enzyme pockets . The methylthio (-SMe) group in the target compound provides moderate electron-withdrawing effects and higher lipophilicity, which could enhance membrane permeability and target engagement in hydrophobic environments.
- Nitro and Amino Derivatives: N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives (e.g., compound 6d in ) exhibit strong electron-withdrawing nitro (-NO₂) groups, which improve interactions with charged residues in enzyme active sites. These compounds show potent VEGFR-2 inhibition (IC₅₀: 0.18–0.32 µM) and anticancer activity against breast cancer cell lines (MCF-7) . N-(6-Aminobenzo[d]thiazol-2-yl)benzamide () demonstrates how amino (-NH₂) substituents enhance hydrogen-bonding capacity, making it effective as a corrosion inhibitor (efficiency: 85–92%) via adsorption on metal surfaces .
Thiophene vs. Other Heterocyclic Moieties
- Thiophene-2-carboxamide vs. Thiazole/Acetamide :
- N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide () replaces benzothiazole with a thiazole ring and incorporates a nitro group on the thiophene. This compound exhibits narrow-spectrum antibacterial activity , likely due to nitro group-mediated disruption of bacterial membrane proteins .
- N-(6-Arylbenzo[d]thiazol-2-yl)acetamides () use an acetamide linker instead of thiophene-carboxamide. These derivatives show urease inhibition (IC₅₀: 8.2–12.4 µM) , with the p-tolyl-substituted analog being the most active .
Piperidine and Sulfonamide Derivatives
- N-(Piperidin-4-ylmethyl)benzo[b]thiophene-2-carboxamide hydrochlorides () feature a piperidine side chain, enhancing solubility and enabling interactions with kinase ATP-binding sites. Compound 48 (4-chlorophenyl-substituted) shows anticancer activity via apoptosis induction in leukemia cells .
- Sulfonamide derivatives like N’-((2-aminobenzo[d]thiazol-6-yl)sulfonyl)-N,N-dimethylformimidamide () highlight the role of sulfonamide groups in modulating pharmacokinetic properties, though their biological targets remain uncharacterized .
Structure-Activity Relationship (SAR) Trends
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The methylthio group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of electron-withdrawing groups in the structure has been linked to enhanced potency against cancer cells .
Antimicrobial Activity
Compounds derived from thiazole and benzothiazole scaffolds have demonstrated notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .
Urease Inhibition
Recent studies have highlighted the urease inhibition potential of thiazole derivatives. Urease is an enzyme implicated in various pathological conditions, including urinary tract infections and gastric ulcers. Compounds with similar structures have been reported to significantly inhibit urease activity, suggesting potential therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and benzo[d]thiazole rings can lead to variations in biological activity. Key findings include:
- Substituents : Electron-withdrawing groups at specific positions on the aromatic rings enhance biological activity.
- Hydrophobicity : Increased hydrophobic character often correlates with improved interaction with biological targets.
- Hybridization : Compounds that incorporate multiple pharmacophores (e.g., combining thiazole with other heterocycles) tend to exhibit synergistic effects, enhancing their overall efficacy .
Case Studies
- Antimalarial Activity : A series of thiazole derivatives were synthesized and tested against Plasmodium falciparum. Results indicated that certain modifications led to compounds with high antimalarial potency and low cytotoxicity in HepG2 cell lines .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their activity against Leishmania infantum. The most potent compounds exhibited significant ultrastructural changes in the parasites, indicating effective leishmanicidal properties .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Key Findings |
|---|---|---|
| Anticancer | Benzothiazole derivatives | Induction of apoptosis; cell cycle arrest |
| Antimicrobial | Thiazole derivatives | Inhibition of Gram-positive/negative bacteria |
| Urease Inhibition | Thiazole analogs | Significant urease inhibition |
| Antimalarial | Thiazole derivatives | High potency against P. falciparum |
| Leishmanicidal | Phthalimido-thiazoles | Effective against L. infantum |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide?
- Methodological Answer: Synthesis typically involves coupling substituted benzothiazole precursors with thiophene-2-carbonyl chloride under reflux conditions. For example, acetonitrile or ethanol are common solvents, with yields ranging from 65% to 76% after purification via recrystallization (e.g., DMF or ethanol/water mixtures). Key intermediates may include halogenated benzothiazoles or nitro-substituted anilines to optimize reactivity .
Q. What spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-S-C at ~690 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms aromatic proton environments (e.g., thiophene protons at δ 7.4–8.1 ppm) and substituent effects .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for analogs: 357.9518, observed: 357.9529) .
Q. What are the primary pharmacological targets associated with this compound?
- Methodological Answer: The compound’s benzothiazole-thiophene scaffold shows affinity for kinases (e.g., Src/Abl inhibition ), antimicrobial targets (via thiadiazole-triazine hybrids ), and anti-inflammatory pathways (e.g., COX-2 modulation through piperidine/morpholine derivatives ).
Q. How can solubility challenges be addressed during formulation?
- Methodological Answer: Co-solvents (e.g., DMSO for in vitro assays) or salt formation (e.g., hydrochloride salts) improve solubility. Structural modifications, such as introducing polar groups (e.g., –OH or –NH₂), can also enhance aqueous compatibility .
Advanced Research Questions
Q. How does tautomerism in the benzothiazole ring influence bioactivity and photophysical properties?
- Methodological Answer: Tautomerism between amide NH and benzothiazole nitrogen (e.g., keto-enol equilibria) alters electronic properties, as shown via DFT calculations and spectroscopy. Excited-state proton transfer (ESPT) in analogs like N-(benzo[d]thiazol-2-yl)picolinamide enhances fluorescence, suggesting utility in optoelectronic devices .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer: Discrepancies often arise from substituent effects. For example:
- Anti-inflammatory activity : Piperidine derivatives (e.g., 8a–e ) show higher potency than morpholine analogs due to improved membrane permeability.
- Kinase inhibition : Trifluoromethyl groups at the benzothiazole 6-position (e.g., compound 18 ) enhance selectivity for mutant CK1 isoforms.
Systematic SAR studies and molecular docking are recommended to clarify structure-activity relationships .
Q. What strategies optimize selectivity in kinase inhibition?
- Methodological Answer:
- Substituent engineering : Electron-withdrawing groups (e.g., –CF₃) at the benzothiazole 6-position reduce off-target effects .
- Scaffold hybridization : Fusion with pyrimidinone or triazepine rings (e.g., compound 7a ) improves binding to ATP pockets.
- Computational modeling : MD simulations and free-energy calculations predict binding poses to prioritize synthetic targets .
Q. What role does crystallography play in understanding intermolecular interactions?
- Methodological Answer: Single-crystal X-ray diffraction (e.g., for N-(2-nitrophenyl)thiophene-2-carboxamide ) reveals non-classical interactions (C–H⋯O/S) and dihedral angles (e.g., 8.5–13.5° between benzothiazole and thiophene rings), guiding drug design to minimize steric clashes or improve π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
